2,3-Pyrazinedicarbonyl dichloride-
Description
Contextualizing Pyrazine-Based Building Blocks in Organic Synthesis
Pyrazine (B50134), a diazine containing a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a foundational structure in a wide array of chemical entities. Its derivatives are integral to pharmaceuticals, agrochemicals, and materials science. The inherent electron-withdrawing nature of the pyrazine ring influences the reactivity of its substituents, making pyrazine-based compounds valuable synthons in organic chemistry. These building blocks serve as versatile scaffolds for introducing specific electronic and steric properties into target molecules, thereby modulating their biological activity or material characteristics.
The utility of pyrazine derivatives is well-documented. For instance, the pyrazine ring is a key component in several approved drugs and is explored for its potential in creating novel therapeutic agents. Furthermore, the incorporation of pyrazine units into polymeric structures can impart desirable thermal and electronic properties, leading to the development of high-performance materials.
Academic Significance of 2,3-Pyrazinedicarbonyl Dichloride as a Reactive Intermediate
2,3-Pyrazinedicarbonyl dichloride is a derivative of its parent, 2,3-pyrazinedicarboxylic acid. The transformation of the dicarboxylic acid into the highly reactive dicarbonyl dichloride functionality significantly enhances its utility as an electrophilic building block. The two adjacent acyl chloride groups are susceptible to nucleophilic attack, enabling a variety of chemical transformations.
This di-functionality allows for the compound to act as a potent cross-linking agent or as a monomer in polymerization reactions. The reaction with difunctional nucleophiles, such as diamines or diols, can lead to the formation of polyamides and polyesters, respectively. The rigid and aromatic nature of the pyrazine core in the resulting polymers is expected to confer high thermal stability and specific mechanical properties. A patent has been filed for the synthesis of pyrazine-2,3-dicarboxylic acid bis[(5-chloro-pyridine-2-yl)-amide], which highlights the potential for this class of compounds in the development of new chemical entities. patsnap.com
The reactivity of the acyl chloride groups is analogous to that of other acid chlorides, proceeding through a nucleophilic acyl substitution mechanism. The proximity of the two carbonyl groups on the pyrazinyl scaffold may also lead to unique reactivity, including the potential for intramolecular cyclization reactions with appropriate nucleophiles.
Overview of Research Trajectories Involving Dicarbonyl Dichlorides
Dicarbonyl dichlorides, in general, are pivotal reagents in the synthesis of a wide range of organic compounds and polymers. Their ability to react with a plethora of nucleophiles makes them indispensable in the creation of complex molecules. Research involving dicarbonyl dichlorides often focuses on the following areas:
Polymer Synthesis: A primary application of dicarbonyl dichlorides is in the synthesis of condensation polymers. The reaction with diamines to form polyamides is a classic example, leading to materials with high strength and thermal resistance. Similarly, their reaction with diols produces polyesters. The properties of the resulting polymer can be finely tuned by the choice of the dicarbonyl dichloride and the comonomer. elsevierpure.comnih.govresearchgate.net
Macrocycle Synthesis: The reaction of dicarbonyl dichlorides with long-chain difunctional nucleophiles under high dilution conditions can lead to the formation of macrocyclic compounds. These structures are of interest in host-guest chemistry and as synthetic ionophores.
Fine Chemical Synthesis: Dicarbonyl dichlorides are also employed in the synthesis of smaller, well-defined molecules. Their reactivity allows for the introduction of dicarbonyl moieties into a variety of organic frameworks, which can then be further elaborated into more complex structures.
The study of dicarbonyl dichlorides continues to be an active area of research, with ongoing efforts to develop new structures with tailored reactivity and to explore their application in novel materials and synthetic methodologies.
Synthetic Pathways to 2,3-Pyrazinedicarbonyl Dichloride: A Detailed Examination
The synthesis of 2,3-Pyrazinedicarbonyl dichloride, a reactive derivative of 2,3-Pyrazinedicarboxylic acid, is a critical step in the preparation of various pyrazine-based compounds with applications in materials science and pharmaceuticals. This article delves into the synthetic methodologies for this diacyl chloride, focusing on the chlorination of its dicarboxylic acid precursor, the selection of appropriate reagents, optimization of reaction conditions, and considerations for laboratory-scale synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C6H2Cl2N2O2 |
|---|---|
Molecular Weight |
205 g/mol |
IUPAC Name |
pyrazine-2,3-dicarbonyl chloride |
InChI |
InChI=1S/C6H2Cl2N2O2/c7-5(11)3-4(6(8)12)10-2-1-9-3/h1-2H |
InChI Key |
ZRCHWSFIGKSJTJ-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C(=N1)C(=O)Cl)C(=O)Cl |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Chemical Reactivity and Diverse Derivatization Pathways of 2,3 Pyrazinedicarbonyl Dichloride
Nucleophilic Acyl Substitution Chemistry
The core of 2,3-pyrazinedicarbonyl dichloride's utility lies in its susceptibility to nucleophilic acyl substitution. The electron-withdrawing nature of the pyrazine (B50134) ring enhances the electrophilicity of the carbonyl carbons, making them prime targets for a wide range of nucleophiles. This reactivity allows for the facile synthesis of various pyrazine-2,3-dicarboxylic acid derivatives. The preparation of the parent 2,3-pyrazinedicarbonyl dichloride can be achieved by treating 2,3-pyrazinedicarboxylic acid with thionyl chloride. guidechem.com
The reaction of 2,3-pyrazinedicarbonyl dichloride with primary and secondary amines, a process known as aminolysis, readily yields pyrazine-2,3-dicarboxamides. This reaction is typically vigorous and proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide bond.
While direct aminolysis of 2,3-pyrazinedicarbonyl dichloride is expected to be efficient, many reported syntheses of pyrazine-2,3-dicarboxamides start from the corresponding dicarboxylic acid or its anhydride (B1165640) and utilize coupling agents. For instance, N-substituted 3-aminopyrazine-2-carboxamides have been synthesized from 3-aminopyrazine-2-carboxylic acid using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov Another approach involves the condensation of pyrazine-2,3-dicarboxylic acid anhydride with aminoacetophenones. doaj.org However, the use of acyl chlorides for the synthesis of amides is a well-established and efficient method, as demonstrated by the condensation of various pyrazine-2-carboxylic acid chlorides with substituted anilines to yield a series of amides. nih.gov
The reaction conditions for aminolysis of 2,3-pyrazinedicarbonyl dichloride would typically involve dissolving the dichloride in an inert aprotic solvent and adding the amine, often in the presence of a base to neutralize the liberated hydrochloric acid. The structure of the resulting dicarboxamide can be confirmed by various spectroscopic methods, and their solid-state structures can be investigated, as in the case of pyrazine-2,3-dicarboxamide (B189462) where hydrogen bonding networks have been observed. nih.govresearchgate.net
Table 1: Examples of Pyrazine-2,3-dicarboxamide Synthesis
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 3-Aminopyrazine-2-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI), Benzylamine | N-Benzyl-3-aminopyrazine-2-carboxamide | nih.gov |
| Pyrazine-2,3-dicarboxylic acid anhydride | Aminoacetophenones | N-(Acetylphenyl)pyrazine-2-carboxamide | doaj.org |
Esterification of 2,3-pyrazinedicarbonyl dichloride with various alcohols provides a direct route to pyrazine-2,3-dicarboxylates. Similar to aminolysis, this reaction proceeds through a nucleophilic acyl substitution mechanism. The alcohol attacks the carbonyl carbon, and upon elimination of hydrogen chloride, an ester is formed. This method is often more efficient than the Fischer esterification of the corresponding dicarboxylic acid, which requires an acid catalyst and often harsh conditions. orgsyn.org
While specific examples of the esterification of 2,3-pyrazinedicarbonyl dichloride are not prevalent in the readily available literature, the synthesis of pyrazine esters from their corresponding carboxylic acids is well-documented. For example, 2,3-pyrazinedicarboxylic acid has been used to synthesize various ester derivatives, including latent fragrance compounds. guidechem.com In these syntheses, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) are often employed to facilitate the reaction. guidechem.com The direct reaction of the diacyl chloride with alcohols would likely offer a more straightforward and atom-economical approach. The synthesis of a dianisalcohol ester of 2,3-pyrazinedicarboxylic acid has been reported, highlighting the potential for creating diverse ester derivatives. researchgate.net
Table 2: Examples of Pyrazine-2,3-dicarboxylate Synthesis
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 2,3-Pyrazinedicarboxylic acid | Benzyl alcohol, DCC, DMAP | Dibenzyl 2,3-pyrazinedicarboxylate | guidechem.com |
2,3-Pyrazinedicarbonyl dichloride is expected to react readily with other nitrogen-based nucleophiles such as hydroxylamine (B1172632) and hydrazine (B178648). The reaction with hydroxylamine would lead to the formation of N,N'-dihydroxy-pyrazine-2,3-dicarboxamides or could potentially lead to cyclic structures depending on the reaction conditions. The reaction of acyl chlorides with hydroxylamine hydrochloride is a known method for the synthesis of hydroxamic acids. researchgate.netscispace.com
Similarly, reaction with hydrazine hydrate (B1144303) would yield pyrazine-2,3-dicarbohydrazides. These dihydrazides are versatile intermediates themselves, capable of undergoing further reactions to form various heterocyclic systems. The reaction of acyl chlorides with hydrazine is a common method for preparing hydrazides, although care must be taken to control the stoichiometry to avoid the formation of 1,2-diacylhydrazines. orgsyn.org The reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate to form 1-(3-chloropyridin-2-yl)hydrazine demonstrates the reactivity of chloro-heterocycles with hydrazine. nih.govgoogle.comnih.gov
Annulation and Fused Heterocyclic System Synthesis
The presence of two reactive acyl chloride groups on adjacent carbon atoms of the pyrazine ring makes 2,3-pyrazinedicarbonyl dichloride an excellent precursor for the synthesis of fused heterocyclic systems through annulation reactions.
2,3-Pyrazinedicarbonyl dichloride can undergo cyclocondensation reactions with bifunctional nucleophiles, where each nucleophilic site reacts with one of the acyl chloride groups to form a new ring fused to the pyrazine core. A prime example of such a nucleophile is o-phenylenediamine (B120857). The reaction of 2,3-pyrazinedicarbonyl dichloride with o-phenylenediamine would be expected to yield a pyrazino[2,3-b]quinoxaline derivative. The general principle of cyclocondensation of o-phenylenediamines with dicarbonyl compounds or their equivalents is a well-established strategy for the synthesis of quinoxalines and related fused systems. rsc.orgresearchgate.netbohrium.com
The reactivity of 2,3-pyrazinedicarbonyl dichloride opens up pathways to more complex polycyclic pyrazine derivatives. For instance, intramolecular reactions or multi-step sequences involving the initial derivatization of the acyl chloride groups can lead to the formation of intricate molecular architectures. The synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives, which are structurally related to the potential products from 2,3-pyrazinedicarbonyl dichloride, has been achieved through various synthetic routes, indicating the interest in this class of fused pyrazine heterocycles. rsc.orgnih.govgrowingscience.comosti.govmdpi.com While direct examples starting from 2,3-pyrazinedicarbonyl dichloride are not explicitly detailed in the provided search results, its potential as a building block for such systems is evident based on its chemical structure and reactivity.
Explorations in Carbonyl Reactivity and Related Transformations
The reactivity of the carbonyl chlorides in 2,3-pyrazinedicarbonyl dichloride is central to its utility as a versatile building block in organic synthesis. These electrophilic sites readily undergo nucleophilic acyl substitution, providing a straightforward route to a variety of pyrazine derivatives with tailored functionalities.
The most common transformations involve the reaction with primary and secondary amines to form stable amide bonds. This reactivity has been extensively utilized in the synthesis of polyamides and smaller, discrete molecular structures. The reaction proceeds through a standard nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion results in the formation of the corresponding amide.
The general reaction can be represented as follows:
General Reaction with Amines: C₄H₂N₂(COCl)₂ + 2 RNH₂ → C₄H₂N₂(CONHR)₂ + 2 HCl
Similarly, reactions with alcohols, in the presence of a base to neutralize the liberated HCl, yield the corresponding diesters. While less common in the literature compared to amidation, this esterification pathway offers another avenue for functionalization.
The high reactivity of the acyl chloride groups also enables their participation in cyclization reactions. When reacted with bifunctional nucleophiles, such as diamines or diols, 2,3-pyrazinedicarbonyl dichloride can act as a precursor for the synthesis of macrocyclic structures and polymers. These reactions often result in the formation of complex, well-organized molecular architectures.
Detailed Research Findings:
Research into the carbonyl reactivity of 2,3-pyrazinedicarbonyl dichloride has led to the development of various novel compounds. The following tables summarize key findings from studies involving its reaction with different nucleophiles.
Table 1: Synthesis of Pyrazine-based Amides
| Nucleophile (Amine) | Reaction Conditions | Product | Yield (%) | Reference |
| Various substituted anilines | Condensation | Substituted N-arylpyrazine-2,3-dicarboxamides | Not specified | nih.govfao.org |
| Benzylamines and morpholines | Enzymatic catalysis (Lipozyme® TL IM), tert-amyl alcohol, 45 °C, 20 min | N,N'-disubstituted pyrazine-2,3-dicarboxamides | up to 91.6 | nih.gov |
| 3-methyl-1-phenylpyrazol-5-amine | TiCl₄, pyridine (B92270), 80 °C, 2 h | Pyrazole-substituted pyrazine carboxamide | Low | mdpi.com |
Table 2: Polycondensation Reactions with Diamines
| Diamine | Reaction Conditions | Polymer | Inherent Viscosity (dL/g) | Reference |
| Various aromatic diamines | Polycondensation | Aromatic polyamides | Not specified | acs.org |
These studies highlight the versatility of 2,3-pyrazinedicarbonyl dichloride as a monomer in polymerization reactions and as a scaffold for creating complex molecules with potential applications in materials science and medicinal chemistry. The reactivity of its carbonyl groups provides a reliable and efficient means of constructing a wide range of pyrazine-containing compounds. nih.govfao.orgnih.govmdpi.comacs.org
Applications of 2,3 Pyrazinedicarbonyl Dichloride in Materials Science and Supramolecular Chemistry Research
Precursor Role in Polymer Chemistry Research
The high reactivity of the two acyl chloride groups makes 2,3-pyrazinedicarbonyl dichloride an ideal monomer for step-growth polymerization, particularly in the synthesis of aromatic polyamides and polyesters. These polymers incorporate the pyrazine (B50134) moiety directly into the polymer backbone, influencing the material's thermal, mechanical, and electronic properties.
The primary application of 2,3-pyrazinedicarbonyl dichloride in polymer chemistry is in the synthesis of aromatic polyamides, analogous to commercial materials like polyphthalamides (PPAs). The synthesis is typically achieved through a polycondensation reaction with aromatic or aliphatic diamines. This reaction proceeds readily, forming robust amide linkages and releasing hydrogen chloride as a byproduct.
The general reaction scheme involves dissolving the diamine monomer in a suitable polar aprotic solvent, followed by the controlled addition of 2,3-pyrazinedicarbonyl dichloride. The resulting pyrazine-based polyamide precipitates from the solution and can be isolated. The properties of the resulting polymer can be tailored by the choice of the diamine co-monomer. For instance, using flexible aliphatic diamines leads to semi-aromatic polyamides with lower glass transition temperatures, while rigid aromatic diamines produce fully aromatic polyamides with high thermal stability. The synthesis of a semi-aromatic polyamide, poly(hexamethylene furanamide) (PA6F), from a bio-based monomer, highlights the potential for creating more sustainable engineering plastics. rsc.org
| Monomer 1 | Monomer 2 | Polymer Type | Key Feature |
| 2,3-Pyrazinedicarbonyl dichloride | Aromatic Diamine | Aromatic Polyamide | High thermal stability |
| 2,3-Pyrazinedicarbonyl dichloride | Aliphatic Diamine | Semi-aromatic Polyamide | Increased flexibility |
| 2,5-Furandicarboxylic acid | Hexamethylenediamine | Bio-based Polyamide | Sustainable building block rsc.org |
This table illustrates the types of polycondensates that can be synthesized using 2,3-pyrazinedicarbonyl dichloride and related monomers.
The polymerization mechanism is a classic example of nucleophilic acyl substitution. The nitrogen atom of the amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion. The reaction is typically fast and irreversible, driving the formation of high molecular weight polymers.
The process can be described in two main stages:
Oligomerization: Initial reaction between the monomers forms short-chain oligomers.
Polycondensation: These oligomers react further to build high molecular weight polymer chains.
The kinetics and success of the polymerization are highly dependent on factors such as monomer purity, stoichiometric balance, reaction temperature, and solvent choice. The use of an acid scavenger, such as pyridine (B92270), is common in these systems to neutralize the HCl byproduct, which can otherwise protonate the amine groups and halt the reaction. Modern approaches also include catalytic methods for polyamide synthesis, such as the dehydrogenation of diols and diamines using ruthenium catalysts, which offers a cleaner, high-atomic-economy alternative to traditional condensation methods. nih.gov
Utility in Ligand Synthesis for Coordination Chemistry
The pyrazine unit, with its two nitrogen atoms in a 1,4-arrangement, is an excellent coordinating moiety for metal ions. By reacting 2,3-pyrazinedicarbonyl dichloride with appropriate molecules, chemists can design sophisticated multi-donor ligands for use in coordination chemistry, leading to the formation of metal-organic complexes, coordination polymers, and metal-organic frameworks (MOFs).
2,3-Pyrazinedicarbonyl dichloride serves as a key starting material for a variety of multi-donor ligands. A common strategy involves reacting the dichloride with amino-functionalized molecules to form pyrazine-2,3-dicarboxamides. These amide-based ligands offer multiple coordination sites: the two pyrazine nitrogens, the two amide oxygens, and potentially other donor atoms on the appended groups.
For example, the reaction with 4-aminomethylpyridine yields N²,N³-bis(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide. nih.govresearchgate.net This ligand is U-shaped and can coordinate to metal ions through its pyrazine and pyridine nitrogen atoms as well as the amide oxygen atoms. nih.govresearchgate.net Similarly, reacting the dichloride with 8-aminoquinoline (B160924) produces N²,N³-bis(quinolin-8-yl)pyrazine-2,3-dicarboxamide, a bis-tridentate ligand capable of binding two metal centers simultaneously. iucr.org This modular synthetic approach allows for the rational design of ligands with specific geometries and donor sets to target the formation of desired supramolecular architectures.
| Precursor | Reactant | Resulting Ligand | Key Feature |
| 2,3-Pyrazinedicarbonyl dichloride | 4-Aminomethylpyridine | N²,N³-bis(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide | U-shaped, multi-donor sites nih.govresearchgate.net |
| 2,3-Pyrazinedicarbonyl dichloride | 8-Aminoquinoline | N²,N³-bis(quinolin-8-yl)pyrazine-2,3-dicarboxamide | Bis-tridentate, binucleating iucr.org |
| Pyrazine-2,3-dicarboxylic acid | 1,10-Phenanthroline | (2,3-f)pyrazino(1,10)phenanthroline-2,3-dicarboxylic acid | Planar, multi-donor ligand |
This table showcases examples of multi-donor ligands synthesized from or related to 2,3-pyrazinedicarbonyl dichloride.
Ligands derived from 2,3-pyrazinedicarbonyl dichloride have been extensively used to create coordination complexes with a wide range of transition metals, including copper, silver, zinc, and cadmium. nih.goviucr.orgresearchgate.netmdpi.com The resulting structures vary from simple mononuclear complexes to complex, multi-dimensional coordination polymers.
The ligand N²,N³-bis(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide, for instance, reacts with silver(I) nitrate (B79036) to form a three-dimensional coordination polymer. nih.govresearchgate.net In this structure, two ligand molecules wrap around a silver-silver bond, creating a figure-of-eight-shaped complex, which then links to neighboring units. nih.govresearchgate.net A copper(II) perchlorate (B79767) complex with a pyrazine dicarboxamide ligand demonstrated a binuclear structure where the ligand coordinates to two copper atoms in a bis-tridentate fashion. iucr.org The hydrolysis product, pyrazine-2,3-dicarboxylate, is also a prominent ligand, forming coordination polymers with cadmium(II) and other metals, often resulting in 3D frameworks with interesting topologies. researchgate.net
The derivatives of 2,3-pyrazinedicarbonyl dichloride, particularly pyrazine-2,3-dicarboxylic acid, are effective building blocks for constructing lanthanide coordination polymers, also known as lanthanide metal-organic frameworks (Ln-MOFs). nih.govnih.gov These materials are of great interest due to their potential applications in luminescence, magnetism, and gas adsorption.
The synthesis typically involves the hydro- or solvothermal reaction of a lanthanide salt with the dicarboxylate ligand. The high coordination numbers and variable coordination geometries of lanthanide ions, combined with the bridging capability of the pyrazine-dicarboxylate ligand, lead to a rich variety of structural architectures. These can range from one-dimensional chains to complex three-dimensional frameworks. nih.gov The specific structure is influenced by the choice of lanthanide ion (due to lanthanide contraction), the solvent system, and the presence of any auxiliary ligands. nih.gov For example, research on lanthanide coordination networks using pyridine-2,4-dicarboxylic acid, a positional isomer of the pyrazine ligand, has shown the formation of porous frameworks with significant gas adsorption capabilities and interesting luminescence properties that are sensitive to the removal of guest solvent molecules. nih.gov
Advanced Spectroscopic and Structural Characterization of 2,3 Pyrazinedicarbonyl Dichloride Derivatives and Complexes
Elucidation of Molecular Structures via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, providing an unambiguous structural model.
For derivatives of 2,3-Pyrazinedicarbonyl dichloride, such as amides and their complexes, X-ray diffraction has been instrumental in confirming their molecular geometries. A notable example is the crystal structure of Pyrazine-2,3-dicarboxamide (B189462) . The analysis revealed a triclinic crystal system. iucr.org In the solid state, this molecule participates in a network of hydrogen bonds, including N—H⋯O and C—H⋯N interactions, which dictate the crystal packing. iucr.org The carboxamide groups play a crucial role in forming linear tapes and a distinctive staircase-like pattern in the crystal lattice. iucr.org
In the realm of coordination chemistry, the structure of a silver(I) nitrate (B79036) complex with a N,N'-bis(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide ligand showcases the coordinating ability of these derivatives. The ligand, in this case, adopts a U-shaped conformation in its dihydrate form, with the carboxamide groups oriented cis to each other. nih.govnih.gov However, upon complexation with silver(I), the ligand wraps around the metal centers in a figure-of-eight fashion, with the carboxamide groups in a trans conformation. nih.govnih.gov This coordination leads to the formation of a three-dimensional polymeric network. nih.govnih.gov
The table below summarizes key crystallographic data for a representative derivative.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₆N₄O₂ |
| Molecular Weight (g/mol) | 166.15 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.0250 (3) |
| b (Å) | 7.0977 (3) |
| c (Å) | 10.1196 (5) |
| α (°) | 70.826 (3) |
| β (°) | 81.868 (3) |
| γ (°) | 81.163 (3) |
| Volume (ų) | 335.25 (3) |
| Z | 2 |
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Advanced NMR techniques, including two-dimensional (2D) experiments, are particularly useful for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like the derivatives of 2,3-Pyrazinedicarbonyl dichloride.
For substituted pyrazines, techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. ipb.pt For instance, ¹H-¹⁵N HMBC experiments have been successfully employed to differentiate between isomers of substituted pyrazines by correlating proton and nitrogen signals over multiple bonds. ipb.pt
In the case of N²,N³-bis(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide, the ¹³C NMR spectrum in DMSO-d₆ shows characteristic signals for the carbonyl carbons and the various aromatic carbons. nih.gov The chemical shifts provide crucial information about the electronic environment of each carbon atom.
The following table presents typical ¹H and ¹³C NMR chemical shift ranges observed for pyrazine (B50134) and its derivatives, which are instrumental in their structural characterization.
| Nucleus | Compound Type | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Pyrazine | ~8.6 | chemicalbook.comspectrabase.com |
| ¹³C | Pyrazine | ~145 | spectrabase.com |
| ¹³C | Pyrazine-2,3-dicarboxamide derivative | 165.8 (C=O), 123.0-150.3 (aromatic) | nih.gov |
| ¹H | Substituted Pyrazine Carboxamide | ~8.29 (pyrazine ring H) | rsc.org |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. These methods probe the vibrational modes of bonds, with each type of bond exhibiting characteristic absorption or scattering frequencies.
For derivatives of 2,3-Pyrazinedicarbonyl dichloride, such as pyrazine carboxamides, IR and Raman spectroscopy provide clear evidence for the key functional groups. The C=O stretching vibration of the amide group is a prominent feature in the IR spectrum, typically appearing in the range of 1650-1680 cm⁻¹. The N-H stretching vibrations of the amide are also readily identified, usually as a sharp band around 3300-3500 cm⁻¹. researchgate.net
In a study of N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, the FT-IR and FT-Raman spectra were recorded and compared with theoretical calculations. researchgate.net The redshift observed in the N-H stretching mode in the experimental IR spectrum compared to the calculated value was indicative of a weakening of the N-H bond, likely due to hydrogen bonding. researchgate.net The ring breathing modes of both the phenyl and pyrazine rings were also assigned. researchgate.net Similarly, the vibrational spectra of pyrazine itself have been extensively studied, providing a solid foundation for the analysis of its derivatives. rsc.orgresearchgate.net
The table below lists characteristic vibrational frequencies for functional groups found in derivatives of 2,3-Pyrazinedicarbonyl dichloride.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |
|---|---|---|---|---|
| Amide (R-CO-NH-R') | C=O stretch | 1675 | IR | nih.gov |
| Amide (R-CO-NH-R') | N-H stretch | 3273 | IR | nih.gov |
| Pyrazine Ring | Ring breathing | ~952 (calculated) | Raman | researchgate.net |
| Phenyl Ring | Ring breathing | ~819 (calculated) | Raman | researchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
For 2,3-Pyrazinedicarbonyl dichloride, the molecular ion peak in the mass spectrum would confirm its molecular weight. Due to the presence of two chlorine atoms, the molecular ion region would exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, a molecule containing two chlorine atoms will show three peaks for the molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1.
The table below illustrates the expected isotopic pattern for the molecular ion of 2,3-Pyrazinedicarbonyl dichloride and potential primary fragmentation pathways.
| Species | Expected m/z | Comment |
|---|---|---|
| [M]⁺• (with 2 x ³⁵Cl) | 204 | Molecular ion |
| [M+2]⁺• (with 1 x ³⁵Cl, 1 x ³⁷Cl) | 206 | Isotopic peak |
| [M+4]⁺• (with 2 x ³⁷Cl) | 208 | Isotopic peak |
| [M-Cl]⁺ | 169/171 | Loss of a chlorine radical |
| [M-CO]⁺• | 176/178/180 | Loss of a carbonyl group |
| [M-COCl]⁺ | 141/143 | Loss of a carbonyl chloride radical |
Computational Chemistry and Theoretical Investigations of 2,3 Pyrazinedicarbonyl Dichloride and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and bonding nature of 2,3-pyrazinedicarbonyl dichloride. These methods, ranging from semi-empirical to high-level ab initio calculations, provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.
The analysis of the electronic structure often involves the examination of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting the molecule's reactivity, electronic transitions, and ability to act as an electron donor or acceptor. For 2,3-pyrazinedicarbonyl dichloride, the pyrazine (B50134) ring, being an electron-deficient system, significantly influences the energies of these orbitals. The presence of two electron-withdrawing carbonyl dichloride groups further lowers the energy levels of both HOMO and LUMO, impacting the molecule's chemical behavior.
The following table summarizes key electronic properties that can be determined through quantum chemical calculations for 2,3-pyrazinedicarbonyl dichloride.
| Property | Description | Significance for 2,3-Pyrazinedicarbonyl Dichloride |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. A lower HOMO energy suggests lower reactivity as an electron donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests higher reactivity as an electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. |
| Electron Affinity | The energy released when an electron is added to a neutral molecule. | Quantifies the molecule's ability to accept an electron. |
| Ionization Potential | The energy required to remove an electron from a neutral molecule. | Quantifies the molecule's resistance to oxidation. |
| NBO Charges | The net charge on each atom in the molecule. | Provides insight into the charge distribution and electrostatic potential of the molecule. |
Density Functional Theory (DFT) Studies for Conformational Analysis and Energetics
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the conformational preferences and energetic properties of molecules like 2,3-pyrazinedicarbonyl dichloride and its derivatives. growingscience.comnih.gov DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for exploring the potential energy surface of relatively large molecules. mdpi.com
Conformational analysis of 2,3-pyrazinedicarbonyl dichloride focuses on the orientation of the two carbonyl dichloride groups relative to the pyrazine ring. The rotation around the C-C single bonds connecting the carbonyl groups to the ring gives rise to different conformers. DFT calculations can be used to determine the geometries of these conformers and their relative energies. researchgate.net The most stable conformer will correspond to the global minimum on the potential energy surface. For 2,3-pyrazinedicarbonyl dichloride, the planarity of the system and potential steric hindrance between the adjacent carbonyl chloride groups are key factors determining the preferred conformation.
The energetic properties that can be calculated using DFT include heats of formation, bond dissociation energies, and activation energies for various chemical processes. nih.gov These calculations provide valuable thermodynamic data that can be used to predict the stability and reactivity of the molecule and its derivatives. For instance, calculating the bond dissociation energy of the C-Cl bond can provide insights into the likelihood of reactions involving the cleavage of this bond.
The table below outlines the types of energetic data that can be obtained from DFT studies.
| Parameter | Description | Relevance to 2,3-Pyrazinedicarbonyl Dichloride |
| Relative Energies of Conformers | The energy difference between various spatial arrangements of the atoms. | Determines the most stable conformation and the flexibility of the molecule. |
| Rotational Barriers | The energy required to rotate around a specific bond. | Provides information on the dynamic behavior and interconversion between conformers. |
| Heat of Formation | The change in enthalpy during the formation of the compound from its constituent elements. | A measure of the thermodynamic stability of the molecule. |
| Bond Dissociation Energy (BDE) | The energy required to break a specific chemical bond homolytically. | Indicates the strength of a chemical bond and predicts the likelihood of bond cleavage reactions. |
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving 2,3-pyrazinedicarbonyl dichloride. mit.edu By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them.
For reactions involving 2,3-pyrazinedicarbonyl dichloride, such as nucleophilic acyl substitution at the carbonyl carbons, computational modeling can provide a step-by-step description of the reaction pathway. This includes the formation of tetrahedral intermediates and the subsequent departure of the chloride leaving group. DFT calculations are commonly employed to locate the structures of the transition states and calculate their activation energies. mit.edu The activation energy is a critical parameter that determines the rate of a chemical reaction.
Transition state analysis provides detailed information about the geometry and electronic structure of the highest energy point along the reaction coordinate. mit.edu This information can be used to understand the factors that influence the reactivity of the molecule and to design catalysts that can lower the activation energy and accelerate the reaction. For instance, analyzing the transition state for the hydrolysis of 2,3-pyrazinedicarbonyl dichloride can reveal the role of water molecules in the reaction mechanism and the nature of the bonds being formed and broken.
The following table highlights key aspects of reaction mechanism studies using computational modeling.
| Aspect | Description | Application to 2,3-Pyrazinedicarbonyl Dichloride Reactions |
| Reaction Coordinate | A geometric parameter that changes during the conversion of reactants to products. | Defines the path of the reaction, for example, the change in the C-Nu bond distance in a nucleophilic attack. |
| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. | Provides a snapshot of the bond-making and bond-breaking processes. |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Determines the rate of the reaction; a lower Ea means a faster reaction. |
| Reaction Intermediates | Stable or semi-stable species formed during the course of a reaction. | Helps to build a complete picture of the multi-step reaction mechanism. |
Molecular Dynamics Simulations for Supramolecular Interactions and Assembly
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including the supramolecular interactions and self-assembly of 2,3-pyrazinedicarbonyl dichloride derivatives. nih.govrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic processes that occur over time. nih.gov
For derivatives of 2,3-pyrazinedicarbonyl dichloride, particularly those designed for the construction of larger supramolecular architectures like metal-organic frameworks (MOFs) or coordination polymers, MD simulations can provide valuable insights into the assembly process. These simulations can predict how individual molecules will interact and organize themselves into ordered structures. nih.gov The interactions driving the assembly, such as hydrogen bonding, pi-pi stacking, and coordination bonds with metal ions, can be analyzed in detail.
MD simulations can also be used to study the structural and dynamic properties of the resulting supramolecular assemblies. rsc.org For example, the stability of a MOF constructed from a 2,3-pyrazinedicarbonyl dichloride-derived linker can be assessed by simulating its behavior at different temperatures and pressures. The diffusion of guest molecules within the pores of the MOF can also be investigated, which is crucial for applications in gas storage and separation.
The table below summarizes the information that can be gained from molecular dynamics simulations.
| Simulation Output | Description | Relevance to 2,3-Pyrazinedicarbonyl Dichloride Derivatives |
| Trajectory | The positions and velocities of all atoms as a function of time. | Provides a movie-like view of the molecular motions and assembly process. |
| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Characterizes the local structure and packing in the assembled material. |
| Interaction Energies | The potential energy of interaction between different molecules or parts of a molecule. | Quantifies the strength of non-covalent interactions driving self-assembly. |
| Diffusion Coefficients | A measure of the rate of movement of particles in the system. | Important for understanding transport properties within supramolecular structures. |
Future Research Directions and Emerging Paradigms for 2,3 Pyrazinedicarbonyl Dichloride
Development of Catalytic Applications Utilizing Pyrazine-Derived Structures
The inherent electron-withdrawing nature of the pyrazine (B50134) ring and its ability to act as a bridging ligand in organometallic complexes make it a compelling scaffold for the design of novel catalysts. While direct catalytic applications of 2,3-Pyrazinedicarbonyl dichloride are not extensively documented, its role as a precursor to catalytically active pyrazine-based ligands and materials is a burgeoning area of research.
Future investigations are expected to leverage 2,3-Pyrazinedicarbonyl dichloride to synthesize a variety of pyrazine-containing ligands, such as pincer ligands, which have shown promise in a range of catalytic transformations. For instance, iron complexes featuring pyrazine-based pincer ligands have been successfully employed in the low-pressure hydrogenation of carbon dioxide to formate. tandfonline.comresearchgate.net The pyrazine backbone in these complexes is not merely a passive scaffold but actively participates in the catalytic cycle through metal-ligand cooperation. tandfonline.com
The dicarbonyl dichloride groups of 2,3-Pyrazinedicarbonyl dichloride can be readily converted into amides, esters, and other functional groups, allowing for the synthesis of a diverse library of pyrazine-based ligands. These ligands can be used to chelate a variety of transition metals, leading to catalysts for reactions such as cross-coupling, tandfonline.com dehydrogenative coupling, acs.org and oxidation. The development of manganese-based pincer complexes for the dehydrogenative self-coupling of amino alcohols to form pyrazines highlights the potential for earth-abundant metal catalysts in these systems. acs.org
Research in this area will likely focus on:
Synthesis of Novel Ligands: Utilizing the reactivity of the acid chloride groups to introduce a wide range of coordinating moieties.
Homogeneous Catalysis: Exploring the catalytic activity of metal complexes derived from these new ligands in reactions like hydrogenation, oxidation, and C-C and C-N bond formation.
Heterogeneous Catalysis: Incorporating pyrazine-dicarboxamide or dicarboxylate structures into solid supports, such as polymers or metal-organic frameworks (MOFs), to create recyclable and robust heterogeneous catalysts.
The following table summarizes potential catalytic applications for pyrazine-derived structures originating from 2,3-Pyrazinedicarbonyl dichloride.
| Catalyst Type | Potential Applications | Relevant Metal Centers |
| Pyrazine-based Pincer Complexes | CO2 Hydrogenation, Dehydrogenation of Alcohols | Iron, Ruthenium, Manganese |
| Pyrazine-bridged Bimetallic Complexes | Multi-electron Redox Reactions, Small Molecule Activation | Ruthenium, Cobalt |
| Pyrazine-functionalized Polymers | Supported Catalysis, Flow Chemistry | Palladium, Copper |
| Pyrazine-based MOFs | Size-selective Catalysis, Gas-phase Reactions | Iron, Silver, Zinc, Cadmium |
Integration into Advanced Functional Materials and Nanostructures
The rigid, aromatic, and nitrogen-rich structure of the pyrazine ring, along with the versatile reactivity of the dicarbonyl dichloride groups, makes 2,3-Pyrazinedicarbonyl dichloride an excellent building block for a variety of advanced functional materials and nanostructures. The ability of the pyrazine nitrogen atoms and the carboxyl-derived functional groups to coordinate with metal ions is a key feature that is being increasingly exploited.
A significant area of future research is the use of the corresponding 2,3-pyrazinedicarboxylic acid, readily obtained from the dichloride, in the synthesis of Metal-Organic Frameworks (MOFs) . These crystalline porous materials have shown exceptional promise in gas storage and separation, sensing, and catalysis. For example, MOFs constructed from pyrazine-2,3-dicarboxylate and cadmium have been synthesized, forming two-dimensional coordination polymers. acs.org The structural diversity of these MOFs can be further expanded by using co-ligands, as demonstrated by the synthesis of three-dimensional MOFs from pyridine-2,3-dicarboxylic acid and a flexible bispyridyl ligand. researchgate.netmdpi.com These materials have exhibited interesting properties, including intense fluorescence, suggesting potential applications in optical sensing and light-emitting devices. researchgate.netmdpi.com
Furthermore, the integration of pyrazine derivatives into polymers is another promising avenue. The reaction of 2,3-Pyrazinedicarbonyl dichloride with various diamines can lead to the formation of polyamides with unique thermal and mechanical properties. The pyrazine unit can impart rigidity and thermal stability to the polymer backbone.
Future research in this domain will likely focus on:
Novel MOF Architectures: Designing and synthesizing new MOFs with tailored pore sizes, shapes, and functionalities for specific applications such as carbon capture, storage of gaseous fuels, and selective catalysis.
Luminescent Materials: Exploring the photoluminescent properties of pyrazine-based MOFs and coordination polymers for applications in chemical sensing, bio-imaging, and solid-state lighting.
High-Performance Polymers: Synthesizing and characterizing novel polyamides, polyimides, and other polymers derived from 2,3-Pyrazinedicarbonyl dichloride for applications in electronics, aerospace, and high-temperature coatings.
Nanostructured Materials: Developing methods to control the morphology and size of pyrazine-based materials at the nanoscale to create new functionalities.
The table below outlines some of the advanced materials that can be developed from 2,3-Pyrazinedicarbonyl dichloride and their potential applications.
| Material Type | Building Blocks | Potential Applications |
| Metal-Organic Frameworks (MOFs) | 2,3-Pyrazinedicarboxylic acid, Metal Ions (e.g., Cd, Zn, Cu) | Gas Storage, Separation, Catalysis, Luminescent Sensors |
| Coordination Polymers | 2,3-Pyrazinedicarboxamides, Metal Ions | Luminescent Materials, Magnetic Materials |
| Polyamides | 2,3-Pyrazinedicarbonyl dichloride, Diamines | High-Performance Plastics, Thermally Stable Fibers |
| Conjugated Polymers | Pyrazine derivatives | Organic Electronics, Photovoltaics |
Computational-Assisted Design and Prediction of Novel Pyrazine Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and development of new molecules and materials. For pyrazine-based systems, computational methods such as Density Functional Theory (DFT) can provide deep insights into their electronic structure, reactivity, and potential applications, thereby guiding experimental efforts.
Future research will increasingly rely on computational approaches to:
Predict Reaction Mechanisms: Elucidating the mechanisms of catalytic cycles involving pyrazine-based ligands to optimize catalyst performance. researchgate.net
Design Novel Ligands and Materials: Screening virtual libraries of pyrazine derivatives to identify candidates with desired electronic, optical, or binding properties before their synthesis. This is particularly relevant for designing new inhibitors for biological targets or new materials for electronic applications. rsc.orgpatsnap.com
Predict Properties: Calculating key properties such as HOMO/LUMO energy levels, absorption spectra, and binding affinities to predict the performance of new pyrazine-based materials in applications like organic electronics or as sensors. orgsyn.org For example, DFT calculations have been used to study the interaction of pyrazine with metal surfaces, which is crucial for understanding its role as a corrosion inhibitor. nih.gov
Understand Intermolecular Interactions: Modeling the self-assembly of pyrazine derivatives and their interactions with other molecules, which is fundamental for the design of MOFs and other supramolecular structures.
The synergy between computational prediction and experimental validation will be crucial for the rational design of new pyrazine-based systems with tailored functionalities.
The following table presents examples of how computational methods can be applied to the study of pyrazine derivatives.
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Catalysis, Materials Science | Reaction energies, Electronic band structure, Spectroscopic properties |
| Molecular Dynamics (MD) | Materials Science, Biology | Stability of complexes, Conformational changes, Binding free energies |
| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Biological activity, Toxicity |
| Virtual Screening | Drug Discovery, Materials Discovery | Identification of lead compounds, High-throughput screening of properties |
Sustainable Synthesis Approaches and Process Intensification Studies
The principles of green chemistry and process intensification are increasingly driving innovation in chemical manufacturing. Future research on 2,3-Pyrazinedicarbonyl dichloride and its derivatives will be strongly influenced by the need for more sustainable and efficient synthetic methods.
Traditional methods for the synthesis of pyrazines can involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. tandfonline.com For instance, the oxidation of quinoxaline (B1680401) to 2,3-pyrazinedicarboxylic acid often uses strong oxidizing agents like potassium permanganate, which produces large amounts of manganese dioxide waste. orgsyn.org A greener alternative using sodium chlorate (B79027) in an acidic copper sulfate (B86663) system has been proposed to mitigate this issue. google.com
Future research will focus on several key areas to enhance the sustainability of pyrazine synthesis:
Greener Synthetic Routes: Developing one-pot reactions and multicomponent reactions to reduce the number of synthetic steps, minimize waste, and improve atom economy. tandfonline.comacs.org The use of environmentally benign solvents, such as water, is also a key aspect. acs.org
Biocatalysis: Exploring the use of enzymes for the synthesis of pyrazine derivatives. For example, lipases have been successfully used for the amidation of pyrazine esters to produce pyrazinamides. nih.govrsc.org The biosynthesis of pyrazines by microorganisms like Bacillus subtilis also presents a promising "natural" route to these compounds. nih.gov
Flow Chemistry: Implementing continuous-flow processes for the synthesis of pyrazines and their precursors. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. mdpi.comrsc.orggalchimia.com The synthesis of pyrazoles in flow has demonstrated significant reductions in reaction times compared to batch methods. mdpi.com
Process Intensification: Combining reaction and separation steps, using novel reactor designs, and optimizing process parameters to reduce energy consumption and capital costs.
The table below highlights emerging sustainable approaches for the synthesis of pyrazine derivatives.
| Approach | Key Features | Potential Benefits |
| Green Chemistry | Use of benign solvents, atom-economical reactions | Reduced environmental impact, lower waste generation |
| Biocatalysis | Use of enzymes or whole-cell systems | Mild reaction conditions, high selectivity, renewable catalysts |
| Flow Chemistry | Continuous processing in microreactors | Enhanced safety, improved efficiency, easier scale-up |
| Process Intensification | Integration of unit operations | Reduced energy consumption, smaller footprint, lower capital costs |
By embracing these future research directions, the scientific community can fully unlock the potential of 2,3-Pyrazinedicarbonyl dichloride as a versatile building block for a new generation of high-performance catalysts, materials, and sustainable chemical processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
